2-Chloro-N-(2,6-dimethylphenyl)acetamide
Description
Historical Context and Significance in Chemical Synthesis
The significance of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in chemical synthesis is most notably linked to its role as a key intermediate in the production of the local anesthetic, lidocaine (B1675312). chemicalbook.com This application has cemented its place in the history of medicinal chemistry. The synthesis involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to form the acetamide (B32628). prepchem.com Subsequently, the chlorine atom is displaced by a nucleophilic substitution reaction with diethylamine (B46881) to yield lidocaine.
Beyond this cornerstone application, the compound is a model substrate in various chemical investigations. Its synthesis is a common example of N-acylation. One preparative method involves dissolving 2,6-xylidine (2,6-dimethylaniline) in 1,2-dichloroethylene, adding an aqueous sodium hydroxide (B78521) solution, and then adding chloroacetyl chloride dropwise to yield the final product. prepchem.com The reactivity of the C-Cl bond allows for its participation in numerous substitution reactions, making it a versatile precursor for creating a library of N-aryl acetamide derivatives. cymitquimica.com Researchers have studied its crystal structure, revealing a monoclinic system where molecules are linked into chains by N—H⋯O hydrogen bonds, which helps in understanding its solid-state behavior and reactivity. researchgate.netnih.gov
Overview of Research Trajectories for Chloroacetamide Derivatives
The class of compounds known as chloroacetamides, to which this compound belongs, has been the subject of extensive research due to their broad utility and reactivity. arkat-usa.org The high mobility of the chlorine atom makes these compounds excellent electrophiles for reactions with various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net This reactivity is the foundation for their widespread use as synthetic scaffolds.
Research into chloroacetamide derivatives has followed several key trajectories:
Herbicide Development : A significant area of research has focused on the development of chloroacetamide-based herbicides for weed control in major crops. ufrgs.brresearchgate.net Compounds like Dimethachlor and Metolachlor are examples of N-substituted chloroacetamides developed for agricultural use. chemicalbook.comresearchgate.net
Pharmaceutical Synthesis : As exemplified by the synthesis of lidocaine from this compound, chloroacetamides are crucial intermediates in medicinal chemistry. They are used to build more complex molecules with a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. ufrgs.brscielo.org.za
Synthetic Methodology and Heterocyclic Chemistry : The reactive nature of the chloroacetamide moiety is exploited to construct a variety of heterocyclic compounds. arkat-usa.orgresearchgate.net Researchers have used them to synthesize aziridines, lactams, piperazines, and other ring systems that are prevalent in biologically active molecules. arkat-usa.orgresearchgate.net Studies often focus on C-amidoalkylation reactions and nucleophilic substitutions to create new molecular frameworks. arkat-usa.orgresearchgate.netresearchgate.net
Material Science : Chloroacetamide derivatives have also found applications in solid-state and polymer chemistry, for instance, as reagents for polymer modification or in the synthesis of ion-exchange resins. arkat-usa.orgresearchgate.net
Scope and Research Focus of the Review
This article provides a focused review of the academic research surrounding this compound. The content is strictly limited to its chemical properties, synthesis, and its role as a precursor in academic and industrial chemical synthesis. The primary emphasis is on its function as a chemical intermediate and a subject of crystallographic and synthetic studies.
The discussion will detail established research findings concerning its molecular structure and reactivity. It will not, however, extend to practical application details such as dosage, administration, or specific safety and toxicity profiles, as the focus remains exclusively on the fundamental chemistry and synthesis applications of the compound.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
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InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
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InChI Key |
FPQQSNUTBWFFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4061545 | |
| Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
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Molecular Weight |
197.66 g/mol | |
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Physical Description |
White or grey powder; [Alfa Aesar MSDS] | |
| Record name | alpha-Chloro-2,6-dimethylacetanilide | |
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CAS No. |
1131-01-7 | |
| Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
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| Record name | alpha-Chloro-2,6-dimethylacetanilide | |
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| Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
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| Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- | |
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| Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
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| Record name | 2-chloro-2',6'-dimethylacetanilide | |
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| Record name | 2-CHLORO-2',6'-ACETOXYLIDIDE | |
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Synthetic Methodologies and Advanced Reaction Chemistry of 2 Chloro N 2,6 Dimethylphenyl Acetamide
Chemical Reactivity and Derivatization Strategies of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
Nucleophilic Substitution Reactions of the Chlorine Atom
Reactions with Sulfur Nucleophiles
The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this compound an excellent substrate for nucleophilic substitution reactions. Sulfur nucleophiles, known for their high nucleophilicity, readily displace the chloride ion.
Research on analogous structures, such as 2-chloro-N-p-tolylacetamide, demonstrates typical reactions with sulfur-containing nucleophiles. For instance, reaction with thiourea (B124793) leads to the formation of a thiazolidine (B150603) derivative, while reaction with thiosemicarbazide (B42300) yields a thiadiazine precursor uomustansiriyah.edu.iq. These reactions proceed via the initial S_N2 attack of the sulfur atom on the electrophilic chloromethyl carbon, displacing the chloride. The resulting intermediate can then undergo further intramolecular reactions uomustansiriyah.edu.iq.
While specific studies detailing the reaction of this compound with a wide array of sulfur nucleophiles are not extensively documented in the reviewed literature, its reactivity is expected to be analogous to other N-aryl chloroacetamides. The general scheme involves the formation of a new carbon-sulfur bond, a fundamental transformation for creating various sulfur-containing compounds.
Table 1: Representative Reactions with Sulfur Nucleophiles (Based on Analogous Compounds)
| Nucleophile | Intermediate Product | Potential Final Heterocycle |
| Thiourea | N-(2,6-dimethylphenyl)-2-(thioureido)acetamide | 2-imino-3-(2,6-dimethylphenyl)thiazolidin-4-one |
| Thiosemicarbazide | 2-(N-(2,6-dimethylphenyl)acetamido)thiosemicarbazide | Derivatives of 1,3,4-thiadiazine |
Note: This table is illustrative of expected reactivity based on studies of similar chloroacetamides uomustansiriyah.edu.iq.
Hydrolysis Pathways of the Amide Linkage
The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions. This reaction breaks the molecule into its constituent precursors: 2,6-dimethylaniline (B139824) and chloroacetic acid .
Under basic conditions, the hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate which then collapses, cleaving the C-N bond.
In an acidic medium, the mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and initiating the cleavage of the amide bond . The stability of the amide is significant, and typically, forcing conditions such as concentrated acids or bases and elevated temperatures are required to achieve hydrolysis at a practical rate .
Intramolecular Cyclization Reactions for Heterocyclic Synthesis
The reactivity of this compound serves as a foundation for the synthesis of various heterocyclic systems. The initial substitution of the chlorine atom by a dinucleophilic reagent can be followed by an intramolecular cyclization step.
For example, a reaction pathway analogous to that seen with similar chloroacetamides involves reacting the compound with a nucleophile like thiosemicarbazide uomustansiriyah.edu.iq. The initial product can then be treated with an appropriate reagent, such as an aromatic aldehyde, to form a Schiff base. This intermediate possesses the necessary functionality to undergo intramolecular cyclization, often promoted by a suitable reagent, to form complex heterocyclic structures like β-lactams (azetidin-2-ones) uomustansiriyah.edu.iq. This strategy highlights the utility of this compound as a building block for creating molecules with diverse ring systems.
Analog Development and Structure-Activity Relationship (SAR) Precursors
This compound is a crucial precursor for the development of various analogs and serves as a key intermediate in the synthesis of important pharmaceutical compounds, most notably the local anesthetic and antiarrhythmic drug, Lidocaine (B1675312) punagri.com. The synthesis of Lidocaine involves the nucleophilic substitution of the chlorine atom by diethylamine (B46881) . It is also a key starting material for the anti-anginal drug Ranolazine punagri.com.
The structure of this compound has been compared to several of its analogs to understand structure-activity relationships. X-ray crystallography studies show that the molecules are linked into chains through N—H⋯O hydrogen bonding nih.govresearchgate.net. Modifications to either the aromatic ring or the acetyl side chain lead to compounds with different properties and applications. For instance, replacing the chlorine with other substituents or altering the substitution on the phenyl ring can modulate the compound's chemical reactivity and biological activity nih.govresearchgate.net.
An example of an analog used in a different field is the herbicide Dimethachlor, which is 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide nist.govnist.gov. In this case, the addition of a 2-methoxyethyl group to the nitrogen atom alters the compound's properties, making it effective as a herbicide.
Table 2: Comparison of this compound and Its Analogs
| Compound Name | Molecular Formula | Key Structural Difference from Parent | Primary Application/Significance |
| This compound | C₁₀H₁₂ClNO | (Parent Compound) | Intermediate for Lidocaine and Ranolazine punagri.com |
| N-(2,6-Dimethylphenyl)acetamide | C₁₀H₁₃NO | Lack of chlorine on the acetyl group researchgate.net | Reference compound in structural studies nih.govresearchgate.net |
| 2,2,2-Trichloro-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₀Cl₃NO | Three chlorine atoms on the acetyl group nih.gov | Used in comparative crystallographic studies nih.govresearchgate.net |
| Lidocaine | C₁₄H₂₂N₂O | Chlorine replaced by a diethylamino group | Local anesthetic and antiarrhythmic drug punagri.com |
| Dimethachlor | C₁₃H₁₈ClNO₂ | Addition of a 2-methoxyethyl group to the nitrogen nist.govnist.gov | Herbicide |
Oxidative and Reductive Transformations
Detailed studies focusing specifically on the oxidative and reductive transformations of this compound are not extensively available in the surveyed scientific literature. However, the potential reactivity of its constituent functional groups can be considered.
The chloroacetyl group is generally susceptible to reduction. The carbon-chlorine bond can be reduced to a carbon-hydrogen bond using various reducing agents, such as catalytic hydrogenation or metal hydrides, which would yield N-(2,6-dimethylphenyl)acetamide.
The aromatic dimethylphenyl ring is generally resistant to oxidation and reduction under mild conditions due to its aromaticity. Harsh conditions, such as strong oxidizing agents (e.g., potassium permanganate), could potentially oxidize the methyl groups to carboxylic acids, while catalytic hydrogenation under high pressure and temperature could reduce the aromatic ring, though these are not typical transformations for this class of compounds. The amide functionality itself is relatively stable towards both oxidation and reduction, typically requiring strong reagents like lithium aluminum hydride for reduction to an amine.
Biological and Pharmacological Applications and Mechanisms
Role as a Pharmaceutical Intermediate
2-Chloro-N-(2,6-dimethylphenyl)acetamide, also known as chloroaceto-2,6-xylidide, serves as a key precursor in the manufacture of several important pharmaceuticals. muni.czpharmaffiliates.com Its chemical structure is amenable to further reactions that introduce the functional groups necessary for therapeutic activity.
One of the most prominent applications of this compound is in the synthesis of the local anesthetic and Class Ib antiarrhythmic drug, Lidocaine (B1675312). muni.czsandiego.edu The synthesis is a well-established two-step process.
The initial step involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride, typically in a solvent like glacial acetic acid with the presence of sodium acetate, to produce this compound. muni.czumass.edu In the subsequent step, this intermediate undergoes an alkylation reaction with diethylamine (B46881). This reaction, often carried out in a solvent such as toluene (B28343) under reflux conditions, displaces the chlorine atom and yields 2-diethylamino-N-(2,6-dimethylphenyl)acetamide, the chemical entity known as Lidocaine. muni.cz
Table 1: Synthesis of Lidocaine from this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2,6-Dimethylaniline, Chloroacetyl chloride | Glacial acetic acid, Sodium acetate | This compound |
| 2 | this compound, Diethylamine | Toluene, Reflux | Lidocaine |
This table outlines the general synthetic pathway for Lidocaine, where this compound is a key intermediate. muni.czumass.edu
The compound this compound is also a pivotal intermediate in the synthesis of the antianginal and antiarrhythmic agent, Ranolazine. youtube.comdrugbank.com The synthesis of Ranolazine can follow different routes, but a common pathway involves the initial preparation of N-(2,6-dimethylphenyl)-1-piperazineacetamide from this compound.
In one synthetic approach, this compound is reacted with piperazine (B1678402) to form N-(2,6-dimethylphenyl)-1-piperazineacetamide. This intermediate is then condensed with 1-(2-methoxyphenoxy)-2,3-epoxypropane (B23674) to yield Ranolazine. drugbank.com
Table 2: Synthesis of Ranolazine Intermediate from this compound
| Step | Reactant A | Reactant B | Product |
|---|
| 1 | this compound | Piperazine | N-(2,6-dimethylphenyl)-1-piperazineacetamide |
This table illustrates the formation of a key intermediate for Ranolazine synthesis starting from this compound. drugbank.com
The development of prodrugs is a strategy employed in medicinal chemistry to improve the pharmacological properties of a parent drug molecule. While the core structure of this compound is integral to molecules like Lidocaine, the direct use of this specific intermediate in extensive prodrug development is not widely documented in available research. However, the concept has been applied to its derivatives. For instance, a prodrug of the anesthetic lidocaine has been synthesized, demonstrating the applicability of the prodrug approach to this class of compounds. umass.edu This strategy can be used to modify various aspects of a drug's performance, but specific examples detailing the enhancement of pharmacological profiles originating directly from this compound are limited.
Investigation of Direct Biological Activities
While primarily valued as a synthetic intermediate, there have been some investigations into the direct biological effects of this compound. It is sometimes referred to as a nonsteroidal anti-inflammatory drug, although detailed studies to substantiate this claim are not extensively available in the public domain. chemicalbook.com
There is evidence to suggest that this compound and its derivatives may possess enzyme-inhibiting properties. For example, a study on related acetamide (B32628) derivatives showed that they could inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. nih.gov However, specific research detailing the direct enzyme inhibition mechanisms of this compound itself is limited. The amine functional group, which is common in many bioactive molecules derived from this intermediate, is considered essential for enzyme binding. sandiego.edu
The final products derived from this compound, such as Lidocaine and Ranolazine, are well-known for their effects on ion channels. Lidocaine functions as a sodium channel blocker, which is the basis for its local anesthetic and antiarrhythmic properties. sandiego.edu Ranolazine also acts by inhibiting the late inward sodium current in cardiac cells. youtube.comnih.gov While the therapeutic effects of the final drugs are well-characterized, there is a lack of specific studies on the direct interaction of the this compound intermediate with ion channels. Its role is primarily that of a precursor, and it must be chemically modified to create the final active pharmaceutical ingredient that exhibits significant ion channel activity.
Modulation of Cellular Signaling Pathways
This compound and its related analogs exert their biological effects by interacting with and modulating various cellular signaling pathways. The core mechanism often involves the inhibition of specific enzymes by binding to their active sites, which in turn disrupts essential cellular processes. For instance, analogs of this compound have shown the capacity to interfere with key enzymatic pathways.
One significant mechanism of action observed for a related compound, 2-chloro-N-phenylacetamide, is the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. nih.gov This inhibition is a key factor in its observed antifungal effects. nih.gov Other analogs are believed to target different enzymes; for example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is thought to act on penicillin-binding proteins, leading to bacterial cell lysis. mdpi.com In the context of antifungal activity against Aspergillus flavus, the analog 2-chloro-N-phenylacetamide likely acts by binding to ergosterol (B1671047) on the fungal plasma membrane and may also inhibit DNA synthesis through the inhibition of thymidylate synthase. researchgate.netscielo.br Furthermore, research into the anti-inflammatory properties of acetamide derivatives points towards the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation by producing prostaglandins. nih.gov The inhibition of COX-2 can also trigger astrocytic glutamate (B1630785) release and induce the formation of free radicals, highlighting its role in complex signaling cascades. nih.gov
Potential as Antimicrobial Agents (Antibacterial, Antifungal, Disinfectant)
Analogs of this compound have demonstrated significant potential as antimicrobial agents, with notable antibacterial and antifungal activities.
Antibacterial Activity: A derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), has been investigated for its activity against the gram-negative bacterium Klebsiella pneumoniae, a pathogen known for high rates of drug resistance. mdpi.comscielo.br While exhibiting weak antibacterial activity on its own, its efficacy is enhanced when used in combination with other antibacterial drugs. scielo.brresearchgate.net Studies have shown a synergistic effect when CFA is combined with meropenem (B701) and imipenem, and an additive effect with ciprofloxacin (B1669076) and cefepime. scielo.br This suggests that the acetamide can optimize the effects of these antibiotics, reducing the concentrations needed to achieve bacterial death. scielo.br
Antifungal Activity: The related compound, 2-chloro-N-phenylacetamide (A1Cl), has shown promising antifungal and antibiofilm activity against various fungal species. nih.govscielo.br It has demonstrated fungicidal effects against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov Research has also confirmed its activity against fluconazole-resistant Candida species, where it was found to inhibit both planktonic cells and biofilm formation. scielo.br For example, it inhibited up to 92% of biofilm formation and ruptured up to 87% of preformed biofilms of C. albicans and C. parapsilosis. scielo.br Furthermore, A1Cl has shown antifungal activity against strains of Aspergillus flavus, with minimum inhibitory concentrations (MIC) ranging from 16 to 256 μg/mL. researchgate.netscielo.br However, studies have noted an antagonistic effect when this compound is combined with amphotericin B and fluconazole, suggesting its use in combination therapy should be carefully considered. scielo.brscielo.br
| Compound | Target Organism | Activity Type | Key Findings (MIC/MFC) | Reference |
|---|---|---|---|---|
| 2-chloro-N-phenylacetamide (A1Cl) | Candida tropicalis & C. parapsilosis | Antifungal, Antibiofilm | MIC: 16-256 μg/mL | nih.gov |
| 2-chloro-N-phenylacetamide (A1Cl) | Fluconazole-resistant C. albicans & C. parapsilosis | Antifungal, Antibiofilm | MIC: 128-256 µg/mL; MFC: 512-1024 µg/mL | scielo.br |
| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | Antifungal | MIC: 16-256 μg/mL; MFC: 32-512 μg/mL | researchgate.netscielo.br |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) | Klebsiella pneumoniae | Antibacterial (in combination) | Synergistic with meropenem/imipenem; Additive with ciprofloxacin/cefepime | scielo.br |
Anti-inflammatory Properties and Cyclooxygenase Inhibition
This compound is recognized as a nonsteroidal anti-inflammatory drug (NSAID). chemicalbook.comsigmaaldrich.com The anti-inflammatory effects of acetamide derivatives are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—mediators of pain and inflammation. orientjchem.orgarchivepp.com
Many acetamide derivatives have been developed as selective COX-2 inhibitors. archivepp.comarchivepp.com This selectivity is a significant area of drug development, as COX-2 is the isoform primarily involved in pathological inflammation. galaxypub.co Research has demonstrated that ester prodrugs of NSAIDs synthesized from this compound exhibit increased inhibitory activity against both COX-1 and COX-2 compared to the parent compounds. researchgate.net Molecular docking studies on derivatives such as 2-chloro-N,N-diphenylacetamide have been used to explore their binding interactions with COX-1 and COX-2 enzymes, providing insights into their potential as analgesic and anti-inflammatory agents. orientjchem.org The development of hybrid drugs and mutual prodrugs using the acetamide scaffold is an active area of research aimed at improving pharmacokinetic parameters and therapeutic efficacy. archivepp.comgalaxypub.co
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Influence of Substituents on Biological Potency
Structure-activity relationship (SAR) studies reveal that specific chemical modifications to the this compound structure significantly influence its biological activity.
The presence of a chlorine atom on the acetamide side chain is crucial for antimicrobial potency. A direct comparison between N-(4-fluoro-3-nitrophenyl)acetamide and its chlorinated counterpart, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, showed that the addition of the chlorine atom doubled the antibacterial potency against K. pneumoniae. mdpi.com Similarly, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the addition of a chloro atom to the alpha carbon (2-chloro-N-(2-hydroxyphenyl)acetamide) resulted in a compound capable of inhibiting 96.6% of C. albicans strains. mdpi.com
Substituents on the phenyl ring and the N-position also play a critical role. The 2,6-dimethyl substitution on the phenyl ring imposes steric hindrance that influences the molecule's reactivity and crystal packing. In a study of 2-chloro-N,N-diphenylacetamide derivatives, the addition of a methyl group at the third position of a benzaldehyde (B42025) ring resulted in a compound with significant analgesic activity. orientjchem.org Furthermore, adding an N-substituted 2-methoxyethyl group, as seen in the herbicide Dimethachlor, enhances lipid solubility, which improves its uptake by target weeds. The crystal structure of this compound is closely related to its unsubstituted and other side-chain substituted analogs like 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide, with slight variations in bond parameters that can affect biological interactions. nih.gov
| Parent Compound | Substituent Change | Resulting Analog | Effect on Biological Activity | Reference |
|---|---|---|---|---|
| N-(4-fluoro-3-nitrophenyl)acetamide | Addition of α-chloro | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Doubled antibacterial potency against K. pneumoniae | mdpi.com |
| N-(2-hydroxyphenyl) acetamide | Addition of α-chloro | 2-chloro-N-(2-hydroxyphenyl)acetamide | Gained antifungal activity against C. albicans | mdpi.com |
| 2-chloro-N,N-diphenylacetamide derivative | Addition of methyl group to benzaldehyde ring | AKM-2 | Showed significant analgesic action | orientjchem.org |
| This compound | Addition of N-(2-methoxyethyl) group | Dimethachlor | Enhanced lipid solubility and herbicidal uptake |
Stereochemical Considerations in Bioactivity
The three-dimensional arrangement of atoms, or stereochemistry, is an important consideration for the bioactivity of this class of compounds. The molecular structure of analogs is often non-planar and twisted. researchgate.net For example, the crystal structure of N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide reveals a highly twisted molecule with a significant dihedral angle between the thienyl and benzene (B151609) rings. researchgate.net This complex geometry influences how the molecule can interact with biological targets.
The relevance of stereochemistry is further highlighted by the use of this compound in the analytical separation of stereoisomers. It has been used in the determination of the enantiomers of tocainide, a local anesthetic and antiarrhythmic agent, in blood plasma. sigmaaldrich.comcymitquimica.com This application underscores the fact that different enantiomers can have distinct pharmacological profiles, making stereochemical considerations vital in the design and evaluation of bioactive molecules derived from this scaffold.
Advanced Pharmacological Evaluation Methods
A variety of advanced analytical and computational methods are employed to evaluate the pharmacological properties of this compound and its derivatives.
Computational Modeling: Molecular docking is a widely used in-silico technique to predict the binding affinity and orientation of a ligand to its target protein. nih.gov This method has been applied to study the interaction of 2-chloro-N,N-diphenylacetamide derivatives with COX enzymes and to investigate the binding of 2-chloro-N-phenylacetamide with fungal enzymes. nih.govorientjchem.org These computational studies provide valuable insights into the mechanism of action at a molecular level. researchgate.net
Chromatographic and Spectrometric Techniques: High-performance liquid chromatography (HPLC) is a standard method for the analysis and separation of the compound. sielc.com For pharmacokinetic studies, such as determining the concentration of drugs in biological fluids, gas-liquid chromatography with electron-capture detection has been utilized to measure the enantiomers of related drugs in blood plasma. sigmaaldrich.comcymitquimica.com Mass spectrometry (MS) is also crucial for structural characterization, with predicted collision cross-section values available to aid in identification. uni.lu Furthermore, advanced synthesis and analysis methods include the use of microreactors for precise reaction control, coupled with in-line spectroscopy (e.g., UV-Vis or IR) for real-time monitoring and liquid chromatography-mass spectrometry (LC-MS) for purity and yield analysis.
In Vitro and In Vivo Assessment Methodologies
The biological and pharmacological properties of this compound and its derivatives are evaluated through a range of in vitro and in vivo methodologies. These studies are crucial for determining the compound's potential applications and understanding its interactions with biological systems.
In Vitro Assessment Methodologies
A variety of laboratory-based assays are employed to characterize the compound's effects at a cellular and molecular level. These methods include assessments of genotoxicity, antimicrobial activity, and physicochemical properties.
Genotoxicity and Mutagenicity Assays: The potential for this compound to cause genetic mutations or chromosomal damage is evaluated using a battery of in vitro tests. industrialchemicals.gov.au Standard assays include the Ames mutagenicity test, which uses Salmonella typhimurium strains (TA 98, TA 100, 1535, 1537, 1538), and the mammalian chromosome aberration test in Chinese hamster lung fibroblasts. industrialchemicals.gov.au Additionally, cell transformation assays using Syrian hamster embryo cells have been conducted. industrialchemicals.gov.au For related chloroacetamide compounds, mutagenicity analysis is also a key part of the toxicological assessment. mdpi.com
Antimicrobial Activity Screening: The antimicrobial potential of chloroacetamide derivatives is frequently assessed. ijpsr.info The agar (B569324) diffusion technique is a common method used to test for antibacterial and antifungal activity against various microbial strains, such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. ijpsr.info Another method is the microdilution technique, which can be used to determine the minimum inhibitory concentration (MIC) against bacteria like Klebsiella pneumoniae and yeasts such as Candida glabrata and Candida krusei. mdpi.comnih.gov
Enzyme Inhibition and Mechanistic Studies: The mechanism of action for some derivatives involves interaction with specific molecular targets, such as enzymes. Studies on related compounds suggest that the chloro atom can be crucial for biological activity, potentially by stabilizing the molecule within the target enzyme's active site, such as penicillin-binding proteins. mdpi.com
Physicochemical and Analytical Characterization: Various analytical techniques are fundamental to the assessment of this compound. X-ray diffraction is used to determine the crystal and molecular structure of the compound. nih.govresearchgate.net Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural characterization, while High-Performance Liquid Chromatography (HPLC) is employed to verify purity. nih.gov Gas-liquid chromatography has been utilized for the determination of related enantiomers in biological fluids like blood plasma. chemicalbook.com
The following table summarizes key in vitro assessment methodologies applied to this compound and its derivatives.
| Assessment Type | Methodology | Purpose | Example Findings/Observations | References |
| Genotoxicity | Ames Test | To assess gene mutation potential. | Negative results for gene mutation. | industrialchemicals.gov.au |
| Genotoxicity | Mammalian Chromosome Aberration Test | To assess for clastogenicity (chromosome damage). | Negative results for clastogenicity in Chinese hamster lung fibroblasts. | industrialchemicals.gov.au |
| Genotoxicity | Cell Transformation Assay | To evaluate carcinogenic potential. | Negative results in Syrian hamster embryo cells. | industrialchemicals.gov.au |
| Antimicrobial Activity | Agar Diffusion Technique | To screen for antibacterial and antifungal properties. | Chloroacetamide derivatives show activity against various bacteria and fungi. | ijpsr.info |
| Antimicrobial Activity | Microdilution Method | To determine minimum inhibitory concentration (MIC). | Related compounds show activity against K. pneumoniae and Candida species. | mdpi.comnih.gov |
| Structural Analysis | X-ray Diffraction | To determine the precise 3D molecular structure. | The crystal structure has been determined, revealing N—H···O hydrogen bonding. | nih.govresearchgate.net |
| Purity & Characterization | HPLC, NMR, IR Spectroscopy | To confirm chemical structure and purity. | Techniques used to confirm the structure and purity of the synthesized compound. | nih.gov |
| Pharmacokinetic Profiling | Reversed-Phase Thin-Layer Chromatography (RPTLC) | To determine lipophilicity, a key pharmacokinetic parameter. | Lipophilicity of related chloroacetamides was determined using RPTLC. | mdpi.com |
In Vivo Assessment Methodologies
Studies in living organisms are conducted to understand the compound's behavior and effects within a whole biological system.
Toxicokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the compound are studied using animal models. In one study, radiolabelled chloroacetamide was administered to Wistar rats via oral, dermal, or intravenous routes to determine its toxicokinetic profile. industrialchemicals.gov.au Blood, urine, feces, and various tissues were analyzed to track the compound's path and elimination from the body. industrialchemicals.gov.au Following oral administration, the highest amounts of radioactivity were found in the blood, heart, lungs, liver, and spleen. industrialchemicals.gov.au
Pharmacological Evaluation: The therapeutic potential of derivatives is assessed in animal models. For instance, the antiarrhythmic activity of a derivative of this compound was evaluated in in vivo models to assess its efficacy in correcting ischemic cardiac arrhythmias.
The table below provides a summary of the in vivo assessment methodologies.
| Assessment Type | Methodology | Model Organism | Purpose | Example Findings/Observations | References |
| Genotoxicity | Micronucleus Test (OECD TG 474) | NMRI Mice | To assess for chromosomal damage in a living organism. | No significant increase in the incidence of micronuclei was reported. | industrialchemicals.gov.au |
| Toxicokinetics | Radiolabeling Study | Wistar Rats | To determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. | The main route of elimination was identified as urinary excretion. | industrialchemicals.gov.au |
| Pharmacological Activity | Antiarrhythmic Efficacy Models | Not Specified | To evaluate the potential for treating cardiac arrhythmias. | A derivative demonstrated significant efficacy in correcting ischemic cardiac arrhythmias. |
Metabolism and Environmental Degradation Pathways
Biotransformation in Biological Systems
The biotransformation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in biological systems is primarily expected to occur through enzymatic reactions in the liver and other tissues. While direct studies on this specific compound are limited, the metabolic fate of structurally similar chloroacetanilide herbicides provides significant insights into its likely transformation pathways.
The initial steps in the metabolism of many chloroacetanilides, such as alachlor (B1666766) and metolachlor, are thought to involve oxidation, often mediated by cytochrome P450 enzymes in hepatic microsomes. wisc.edu These reactions can lead to the formation of various metabolites. For related chloroacetanilides, major metabolites identified in groundwater include ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives. wisc.edu It is plausible that this compound could undergo similar transformations, leading to the formation of corresponding ESA and OA metabolites.
Cellular studies on other chloroacetanilides like acetochlor (B104951) and alachlor have shown they can induce the misfolding of numerous cellular proteins, particularly those with reactive cysteine residues. acs.org This suggests that a significant portion of the compound may be detoxified through conjugation with glutathione, a process that can precede the formation of ESA and OA metabolites. acs.org
| Potential Metabolite Type | Precursor Compound Class | Significance |
| Ethane Sulfonic Acid (ESA) | Chloroacetanilide Herbicides | Frequently detected in groundwater, indicating widespread environmental presence. wisc.edu |
| Oxanilic Acid (OA) | Chloroacetanilide Herbicides | Another major metabolite found in environmental water samples. wisc.edu |
| Glutathione Conjugates | Chloroacetanilide Herbicides | Represents a primary detoxification pathway in biological systems. acs.org |
N-dealkylation is a recognized metabolic pathway for some chloroacetamide herbicides. For instance, the herbicide butachlor (B1668075) undergoes N-dealkylation to produce a terminal metabolite that is more resistant to further degradation. Given the N-substituted structure of this compound, it is conceivable that it could also be a substrate for N-dealkylation enzymes, leading to the removal of the chloroacetyl group. However, the 2,6-dimethyl substitution on the phenyl ring may create steric hindrance, potentially influencing the rate and feasibility of this pathway.
Hydrolytic enzymes, or hydrolases, may play a role in the initial breakdown of this compound. For structurally similar dichloroacetamide safeners, microbial hydrolysis is proposed as a primary dechlorination step before subsequent conjugation with glutathione. acs.org This suggests that hydrolases could cleave the C-Cl bond, a critical step in the detoxification and degradation of this class of compounds.
Environmental Fate and Biodegradation
The environmental persistence and degradation of this compound are governed by its interaction with soil and water microorganisms.
Under anaerobic conditions, such as those found in saturated soils and sediments, microbial consortia are the primary drivers of chloroacetanilide degradation. nih.gov The dissipation of herbicides like acetochlor and alachlor has been observed to be significant in the rhizosphere zone under nitrate (B79036) and sulfate-reducing conditions. nih.gov
The biodegradation of chloroacetamide herbicides often involves a consortium of different microbial species that work synergistically. mdpi.comnih.gov Studies have identified several bacterial genera associated with the degradation of these herbicides, including Amycolatopsis, Saccharomonospora, Mycoplasma, Myroides, Mycobacterium, Burkholderia, Afipia, and Kribbella. nih.gov Some consortia have shown the ability to completely dechlorinate chlorinated compounds to benign end products like ethene. nih.gov It is likely that a similar diverse group of microorganisms is involved in the anaerobic breakdown of this compound.
| Microbial Genus | Potential Role in Degradation | Supporting Evidence |
| Amycolatopsis | Preferential degradation of S-enantiomers of chloroacetamide herbicides. | Associated with the degradation of acetochlor and S-metolachlor. nih.gov |
| Saccharomonospora | Preferential degradation of S-enantiomers of chloroacetamide herbicides. | Associated with the degradation of acetochlor and S-metolachlor. nih.gov |
| Dehalococcoides | Complete reductive dechlorination to ethene. | Known to be capable of complete dechlorination of chlorinated ethenes. nih.gov |
| Pseudomonas | Keystone population in TCE-dechlorinating consortia. | Identified as a key genus in trichloroethene degradation. nih.gov |
| Desulfitobacterium | Reductive dechlorination. | Implicated in the degradation of various chloroethenes. nih.gov |
Advanced Analytical Methodologies for 2 Chloro N 2,6 Dimethylphenyl Acetamide
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide from complex matrices, enabling its purification and quantitative determination.
While this compound itself is not chiral, the principles of Gas-Liquid Chromatography (GLC), a subset of Gas Chromatography (GC), are fundamental for the separation of chiral compounds that may arise in related syntheses or as metabolites. The enantiomeric separation of chiral acetamides and related compounds is achievable through the use of a chiral stationary phase (CSP) within the GC column. gcms.cz These stationary phases are typically composed of derivatized cyclodextrins coated onto a polysiloxane backbone. gcms.cz
The separation mechanism relies on the differential interaction between the enantiomers and the chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the cyclodextrin (B1172386) cavity, lead to the formation of transient diastereomeric complexes with different stabilitie. semanticscholar.org This difference in stability results in varying retention times for each enantiomer, allowing for their separation and quantification. semanticscholar.org For the analysis of chloroacetanilide compounds, GC is a frequently employed technique, often coupled with electron capture detection or mass spectrometry. researchgate.net Although specific GLC methods for a chiral analogue of this compound are not detailed in readily available literature, the established principles of chiral GC provide a clear framework for how such a separation could be developed. gcms.czsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of this compound. The method is valued for its precision, accuracy, and ability to separate the target compound from impurities and starting materials.
A specific reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for a range of analytes. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid to ensure sharp peak shapes. sielc.com For applications where the HPLC system is coupled with a mass spectrometer (LC-MS), a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Commercial specifications for this compound often stipulate a purity of ≥97.5% as determined by HPLC. thermofisher.com
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Technique | Reverse-Phase HPLC | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |
| Application | Purity Analysis, Quantitative Analysis, Impurity Isolation | sielc.com |
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for identifying metabolites of pharmaceutical compounds. While metabolic studies of this compound itself are not widely published, its role as a key intermediate in the synthesis of the local anesthetic Lidocaine (B1675312) provides a relevant context for the application of MS in metabolite identification. nih.gov
The metabolism of Lidocaine results in several key metabolites, including monoethylglycylxylidide (MEGX) and glycylxylidide (GX). nih.govresearchgate.net The identification of these metabolites in biological fluids like plasma and urine is routinely accomplished using LC-MS/MS. sigmaaldrich.comuliege.be The process involves separating the parent drug and its metabolites chromatographically before they enter the mass spectrometer.
In the mass spectrometer, using a technique like electrospray ionization (ESI), the molecules are ionized. For Lidocaine, a monoprotonated ion at m/z 235 is typically observed. nih.gov The instrument can then be set to perform tandem mass spectrometry (MS/MS), where this parent ion is fragmented. The resulting fragment ions are characteristic of the molecule's structure. For instance, a common fragment ion for Lidocaine and some of its metabolites is observed at m/z 86, corresponding to the [CH₂N(CH₂CH₃)₂]⁺ fragment. nih.gov Metabolites are identified by detecting compounds with mass-to-charge ratios corresponding to expected metabolic transformations (e.g., N-dealkylation, hydroxylation) and confirming their structure by comparing their fragmentation patterns to that of the parent drug. researchgate.netnih.gov
Table 2: Key Metabolites of Lidocaine and Characteristic Mass Fragments
| Compound | Abbreviation | Parent Ion (m/z) | Characteristic Fragment Ion (m/z) | Reference |
| Lidocaine | LDC | 235 | 86 | uliege.benih.gov |
| Monoethylglycylxylidide | MEGX | 207 | 58 | uliege.be |
| Glycylxylidide | GX | 179 | 122 | uliege.be |
Spectroscopic Characterization (Excluding Basic Identification Data)
Spectroscopic methods are vital for confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nih.gov
Key absorptions include a distinct band for the N-H stretching vibration of the secondary amide, a strong absorption for the C=O (carbonyl) stretch, also known as the Amide I band, and a peak corresponding to the C-Cl stretch of the aliphatic chloro group. chegg.com The presence and position of these peaks are indicative of the core acetamide (B32628) structure and the chloro substitution. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| N-H | Stretch | ~3213 | chegg.com |
| C=O (Amide I) | Stretch | ~1681 | chegg.com |
| N-H Bend (Amide II) | Bend | ~1529 | chegg.com |
| C-Cl | Stretch | ~760 | chegg.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise structure of an organic molecule by providing detailed information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13).
In the ¹H NMR spectrum of this compound, the signals for the different types of protons are well-resolved. The two methyl groups (-CH₃) attached to the aromatic ring are equivalent due to symmetry and thus appear as a single, sharp singlet. The protons of the chloromethyl group (-CH₂Cl) also appear as a singlet, as there are no adjacent protons to cause splitting. The aromatic protons on the dimethylphenyl ring typically appear as a multiplet. znaturforsch.com The integration of these signals corresponds to the number of protons of each type (e.g., 6H for the two methyl groups, 2H for the chloromethyl group, and 3H for the aromatic ring).
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the aromatic ring, the methyl carbons, and the chloromethyl carbon. chemicalbook.com
Table 4: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.14 | Multiplet | 3H |
| -CH₂Cl | ~4.28 | Singlet | 2H |
| Ar-CH₃ | ~2.27 | Singlet | 6H |
| N-H | ~7.87 | Singlet (broad) | 1H |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography has been employed to elucidate the precise three-dimensional atomic arrangement of this compound in its solid state. This technique provides definitive data on its molecular geometry, conformation, and the intermolecular forces that govern its crystal packing.
The crystal structure of this compound, also referred to as 26DMPCA, has been determined through single-crystal X-ray diffraction studies. researchgate.netnih.gov The analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystallographic investigation was conducted at a temperature of 300 K. nih.gov The fundamental crystal data and the parameters related to the data collection and structure refinement processes are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₀H₁₂ClNO |
| Formula Weight | 197.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.766 (3) |
| b (Å) | 8.911 (2) |
| c (Å) | 8.538 (2) |
| β (°) | 99.00 (1) |
| Volume (ų) | 1034.4 (4) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.269 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 300 (2) |
| Absorption Correction | Numerical |
| Measured Reflections | 1318 |
| Independent Reflections | 1188 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.037 |
| wR(F²) | 0.104 |
| Data / Parameters | 1188 / 123 |
| Data sourced from Gowda et al. (2008). researchgate.netnih.gov |
The molecular structure reveals that the bond parameters in this compound are comparable to those in related acetanilide (B955) structures, such as the side-chain unsubstituted N-(2,6-dimethylphenyl)acetamide and the side-chain substituted 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide. researchgate.netnih.gov
A defining feature of the crystal packing is the presence of intermolecular hydrogen bonding. researchgate.net Specifically, the molecules are linked into infinite chains through N—H⋯O hydrogen bonds. researchgate.netnih.gov This interaction occurs between the amide hydrogen (N—H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule, creating a stable, extended network within the crystal lattice. researchgate.net The geometric details of this hydrogen bond are presented in Table 2.
Table 2: Hydrogen Bond Geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
| N5—H5N···O4 | 0.86 (3) | 2.04 (3) | 2.866 (3) | 161 (3) |
| Data sourced from Gowda et al. (2008). researchgate.net |
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme. This method is crucial for understanding the potential biological targets of a compound and the structural basis of its activity. For chloroacetamide derivatives, a primary application is in the design of herbicides.
A recent 2024 study focused on designing novel chloroacetamide derivatives as herbicidal agents by targeting very-long-chain fatty acid elongases (VLCFAs), essential enzymes in plants. researchgate.net Molecular docking was used to simulate the interaction of these compounds within the binding site of the VLCFA protein (PDB ID: 1OXH). researchgate.net Such studies help in understanding how modifications to the chloroacetamide structure influence binding and, consequently, herbicidal efficacy. researchgate.net
Docking simulations calculate a scoring function, often expressed as binding energy (ΔG) in kcal/mol, to estimate the binding affinity between a ligand and its target. researchgate.net A lower binding energy value typically indicates a more stable and favorable interaction. For instance, in the study of chloroacetamide herbicides, the most active designed compound (18b) showed a strong binding affinity with a low binding energy score, indicating a stable complex with the VLCFA enzyme. researchgate.net
These simulations also predict the specific conformation (or pose) of the ligand within the binding pocket, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.net For 2-Chloro-N-(2,6-dimethylphenyl)acetamide, docking studies against relevant targets like VLCFAs or sodium ion channels (given its relation to Lidocaine) would predict its binding pose and affinity, providing a hypothesis for its mechanism of action. chemicalbook.comsigmaaldrich.com
Table 1: Example Binding Affinity from a Chloroacetamide Docking Study
| Compound | Target Protein | Predicted Binding Energy (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| Most Active Chloroacetamide Derivative (18b) | Very-Long-Chain Fatty Acid Elongase (VLCFA) | -6.65 | researchgate.net |
| Acetochlor (B104951) (Standard Herbicide) | Very-Long-Chain Fatty Acid Elongase (VLCFA) | -5.11 | researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can predict molecular properties such as bond lengths, bond angles, and vibrational frequencies with high accuracy, which can be validated against experimental data from X-ray crystallography. researchgate.net
For this compound, crystal structure analysis has revealed detailed geometric parameters. researchgate.netnih.gov The molecule exists in a monoclinic crystal system, and its structure is closely related to other acetanilides like N-(2,6-dimethylphenyl)-acetamide and 2,2,2-trichloro-N-(2,6-dimethylphenyl)-acetamide. researchgate.netnih.gov DFT calculations would be employed to optimize the molecule's geometry in a simulated environment and compare the results to these known experimental values to validate the computational model. Furthermore, DFT is used to calculate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict sites of electrophilic or nucleophilic attack, offering insights into the compound's chemical reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility and stability of a compound. While specific MD simulation studies for this compound are not prominent in the literature, the technique would be valuable for understanding its structural behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. psu.edu These models are widely used in drug discovery and environmental science to predict the activity of new compounds and to understand the structural features that are most important for their effects. psu.edunih.gov
For the chloroacetamide class of compounds, QSAR models have been developed to predict activities ranging from antimicrobial potential to herbicidal efficacy. psu.edunih.gov These models rely on calculating molecular descriptors that quantify various aspects of a molecule's structure, such as:
Lipophilicity (logP): Relates to the compound's ability to cross cell membranes.
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and ability to form hydrogen bonds.
Molecular Weight (MW): The size of the molecule.
Hydrogen Bond Donors/Acceptors: The capacity to form hydrogen bonds with a target.
A QSAR study on N-(substituted phenyl)-2-chloroacetamides confirmed that biological activity varies with the substituents on the phenyl ring, with properties like high lipophilicity enhancing the ability to pass through cell membranes. nih.gov By inputting the descriptors for this compound into such a model, one could predict its potential activity and compare it with other related compounds.
Table 2: Key Molecular Descriptors Used in QSAR Models for Chloroacetamides
| Molecular Descriptor | Definition | Relevance to Biological Activity | Reference |
|---|---|---|---|
| logP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity/lipophilicity of a compound. | Influences membrane permeability and transport to the target site. | nih.govnih.gov |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts transport properties and permeability; optimal ranges are favorable for high permeability. | nih.gov |
| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms attached to electronegative atoms (e.g., N-H). | Crucial for specific interactions with biological targets. | nih.gov |
| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms (e.g., C=O). | Crucial for specific interactions with biological targets. | nih.gov |
| Number of Rotatable Bonds (Nrot) | Counts the number of bonds that allow free rotation. | Relates to the conformational flexibility of the molecule. | nih.gov |
Prediction of Physicochemical Properties Relevant to Biological Activity
The biological activity of a compound is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Computational tools and web servers like SwissADME and PreADMET are frequently used in QSAR studies to predict these properties from a molecule's structure. nih.gov These predictions are guided by established frameworks such as Lipinski's Rule of Five, which outlines the properties a compound should have to be a likely orally active drug. nih.gov
For this compound, these tools can predict key properties that influence its behavior. For example, its calculated lipophilicity (logP) suggests how it might partition between fatty (lipid) and aqueous environments in the body. nih.gov Its TPSA is an indicator of its ability to permeate membranes. Studies on related chloroacetamides have shown that these predicted properties correlate well with experimentally observed biological activities. nih.gov
Table 3: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Significance | Reference |
|---|---|---|---|
| Molecular Weight | 197.66 g/mol | Size of the molecule, relevant for diffusion and fitting into binding sites. | nih.gov |
| logP (Consensus) | 2.30 - 2.55 | Indicates good lipophilicity, suggesting potential for membrane permeability. | nih.gov |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good oral bioavailability and cell permeation. | nih.gov |
| Hydrogen Bond Donors | 1 | Can participate in hydrogen bonding with a target. | nih.gov |
| Hydrogen Bond Acceptors | 1 | Can participate in hydrogen bonding with a target. | nih.gov |
| Number of Rotatable Bonds | 2 | Low number suggests relatively low conformational flexibility. | nih.gov |
Ecotoxicological Considerations and Environmental Impact
Environmental Persistence and Degradability
The persistence of a chemical in the environment is a key factor in determining its potential for long-term exposure and impact. It is determined by its resistance to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
Currently, specific experimental data on the half-life and degradation rates of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in different environmental compartments (soil, water, sediment) are limited. Safety Data Sheets (SDS) from multiple suppliers consistently report that data on its persistence and degradability are not available. researchgate.netechemi.com One source indicates that it is not considered degradable in wastewater treatment plants. thermofisher.com
General information on chloroacetamide herbicides suggests that their degradation in the environment is primarily driven by microbial enzymatic processes. researchgate.net The initial steps in the degradation of this class of compounds in aerobic bacteria often involve N/C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent cleavage. researchgate.net In anaerobic conditions, dechlorination is typically the initial reaction. researchgate.net However, without specific studies on this compound, it is not possible to definitively state its primary degradation pathways and persistence.
Table 1: Environmental Persistence Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Persistence | No data available | researchgate.net |
| Degradability in Wastewater Treatment | Not degradable | thermofisher.com |
Potential for Bioaccumulation
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a substance to bioaccumulate is often indicated by its bioconcentration factor (BCF) or its octanol-water partition coefficient (Kow).
For this compound, there is a notable lack of specific research findings on its bioaccumulative potential. echemi.comfishersci.it Scientific and safety data sheets consistently state that no information is available regarding its bioaccumulation or accumulation. fishersci.com
Table 2: Bioaccumulation Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Bioaccumulative Potential | No data available | echemi.comfishersci.it |
| Bioconcentration Factor (BCF) | No data available |
Mobility in Soil and Water Systems
The mobility of a compound in the environment, particularly in soil and water, influences its distribution and potential to contaminate groundwater. This is largely dependent on its water solubility and its tendency to adsorb to soil particles.
This compound is described as being insoluble in water. fishersci.com Due to its low water solubility, it is considered not likely to be mobile in the environment. fishersci.itfishersci.com It is also suggested that spillage is unlikely to penetrate the soil. thermofisher.comfishersci.it This low mobility suggests that the compound is likely to remain in the upper soil layers if released, with a lower potential for leaching into groundwater systems. However, specific data on its soil adsorption coefficient (Koc) are not available. echemi.com
Table 3: Mobility Data for this compound
| Parameter | Finding | Source |
|---|---|---|
| Water Solubility | Insoluble | fishersci.com |
| Mobility in Soil | Not likely to be mobile | fishersci.itfishersci.com |
| Soil Penetration | Spillage unlikely to penetrate soil | thermofisher.comfishersci.it |
| Mobility in Environment | Is not likely mobile in the environment due its low water solubility | fishersci.com |
| Soil Adsorption Coefficient (Koc) | No data available | echemi.com |
Environmental Transformation Products and Their Significance
When a chemical compound degrades in the environment, it can form new substances known as transformation products. These products may have different chemical properties and toxicological profiles than the parent compound.
There is currently no specific information available in the reviewed scientific literature regarding the environmental transformation products of this compound. While thermal decomposition can lead to the release of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas, its transformation under typical environmental conditions has not been documented. fishersci.com
Table 4: Environmental Transformation Products of this compound
| Aspect | Information | Source |
|---|---|---|
| Identified Transformation Products | No data available | |
| Significance of Transformation Products | No data available | |
| Thermal Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas | fishersci.com |
Current Challenges and Future Research Directions
Development of Novel Synthetic Pathways
The primary synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine) with chloroacetyl chloride. nih.govprepchem.com Variations of this method exist, employing different solvents and bases to optimize reaction conditions and yield. prepchem.com One documented method involves dissolving 2,6-xylidine in 1,2-dichloroethylene with an aqueous sodium hydroxide (B78521) solution, followed by the addition of chloroacetyl chloride to produce the final compound with a high yield. prepchem.com Another approach synthesizes the starting materials by reacting anilines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. nih.gov
A key challenge lies in developing more efficient and environmentally friendly synthetic routes. Future research is directed towards discovering novel pathways that may offer improved yields, reduced reaction times, or utilize less hazardous reagents. One alternative method involves reacting 2,6-dimethylphenyl isocyanate with chloroiodomethane (B1360106) and a methyl lithium-lithium bromide solution at low temperatures. chemicalbook.com
Table 1: Selected Synthetic Pathways for this compound
| Reactants | Reagents/Solvents | Key Conditions | Reported Yield | Source(s) |
| 2,6-Xylidine, Chloroacetyl chloride | 1,2-dichloroethylene, 1N Sodium hydroxide | Dropwise addition at 20-35°C | 95% | prepchem.com |
| 2,6-Dimethylaniline, Chloroacetyl chloride | Glacial acetic acid, Sodium acetate | Not specified | Not specified | nih.gov |
| 2,6-Dimethylphenyl isocyanate, Chloroiodomethane | Anhydrous ether, Methyl lithium-lithium bromide | -78 °C | Not specified | chemicalbook.com |
Elucidation of Complete Degradation Pathways and Enzyme Characterization
A significant challenge in the environmental and toxicological assessment of this compound is the lack of comprehensive data on its degradation. While thermal decomposition is known to produce irritating gases and vapors such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas, its biological and environmental degradation pathways are not well-documented in the available literature. fishersci.it
Advanced SAR Studies for Targeted Therapeutic and Agrochemical Applications
This compound serves as a valuable scaffold for developing new bioactive agents. pharmaffiliates.com It is a known intermediate in the synthesis of pharmaceuticals like Lidocaine (B1675312) and Ranolazine. chemicalbook.compharmaffiliates.com Advanced Structure-Activity Relationship (SAR) studies are critical for optimizing the efficacy of its derivatives for specific applications.
In the context of therapeutic applications, research has explored modifying the scaffold to develop novel antidepressant agents. nih.gov In one study, the this compound core was used to synthesize a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov These new compounds were then evaluated for their ability to inhibit Monoamine Oxidase A (MAO-A), a key target in depression treatment. nih.gov This research highlights how systematic modifications to the parent structure can lead to compounds with significant biological activity. nih.gov
For agrochemical applications, the chloroacetamide class of compounds is known for its herbicidal and antimicrobial properties. ijpsr.info Future SAR studies could focus on developing derivatives with enhanced potency and selectivity against specific weeds, fungi, or bacteria, while minimizing effects on non-target organisms.
Exploration of New Biological Targets and Mechanisms of Action
While some biological activities of this compound and its derivatives are known, there is vast potential for discovering new targets and mechanisms of action. For instance, derivatives have been specifically designed and tested as inhibitors of MAO-A for potential use as antidepressants. nih.gov The parent compound itself has been described as a nonsteroidal anti-inflammatory drug, suggesting interactions with pathways related to inflammation, although the specific targets are not fully elucidated. chemicalbook.comsigmaaldrich.com
Furthermore, the general class of chloroacetamides has shown promise as antimicrobial agents, including having antibacterial and antifungal activity. ijpsr.info This suggests that derivatives of this compound could be explored for new applications as disinfectants or preservatives. ijpsr.info Future research should aim to identify the precise molecular targets responsible for these effects, which could open up new therapeutic or commercial avenues.
Integration of Computational and Experimental Approaches for Drug Discovery and Environmental Assessment
The synergy between computational modeling and experimental validation is revolutionizing chemical research. jddhs.com In the study of this compound and its derivatives, this integrated approach has already proven fruitful. For example, in the development of potential antidepressant agents, computational tools were used extensively in the initial stages. nih.gov A pharmacophore model was developed and used to screen a large database of compounds, which was then filtered based on fitness and predicted activity using a 3D-QSAR model. nih.gov The most promising hits from this virtual screening were then synthesized and tested experimentally in vitro and in vivo, confirming the validity of the computational predictions. nih.gov
This integrated workflow accelerates the discovery process, reduces costs, and allows for a more rational design of new molecules. beilstein-journals.org Future research will undoubtedly continue to leverage these combined strategies.
For Drug Discovery : Advanced computational methods like molecular dynamics simulations and machine learning can be used to predict drug-target interactions, optimize pharmacokinetic properties, and design novel derivatives of this compound with high specificity and minimal toxicity. jddhs.com
For Environmental Assessment : Computational models can be employed to predict the environmental fate, transport, and toxicity of the compound. These in silico predictions can guide experimental studies, leading to a more efficient and comprehensive understanding of its ecological impact. rowan.edu
Continued integration of these powerful computational and experimental tools is essential for unlocking the full potential of this compound in medicine and for ensuring its environmental safety. nih.gov
Q & A
Q. What are the established synthetic routes for 2-Chloro-N-(2,6-dimethylphenyl)acetamide, and how are purity and structural integrity validated?
The compound is typically synthesized via nucleophilic substitution between 2,6-dimethylaniline and chloroacetyl chloride in a solvent like ethanol or toluene. A common method involves slow evaporation of an ethanolic solution to obtain single crystals for structural analysis . Purity validation includes:
- Melting point determination : Reported values vary (150–151°C vs. 213°C ), suggesting potential polymorphic forms or impurity-dependent discrepancies.
- Spectroscopic techniques : IR spectroscopy identifies characteristic amide C=O stretches (~1649 cm⁻¹) and N–H stretches (~3292–3393 cm⁻¹) . H NMR confirms aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.4 ppm) .
- X-ray crystallography : Reveals intermolecular N–H⋯O hydrogen bonding, forming infinite chains in the solid state .
Q. How do discrepancies in reported melting points for this compound arise, and how should researchers address them?
Melting point variations (e.g., 150–151°C vs. 213°C ) may stem from:
- Polymorphism : Different crystalline forms due to recrystallization solvents or cooling rates.
- Impurities : Residual solvents or unreacted starting materials.
Methodological resolution : - Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Use high-performance liquid chromatography (HPLC) to quantify impurities .
Advanced Research Questions
Q. How does the solid-state geometry of this compound influence its physicochemical stability?
X-ray studies show that N–H⋯O hydrogen bonds between amide groups create a rigid crystal lattice, enhancing thermal stability . Comparative analysis with analogs (e.g., 2,2,2-trichloro derivatives) reveals that electron-withdrawing substituents on the acetamide side chain reduce hydrogen-bonding efficiency, lowering melting points . Experimental design :
Q. What computational approaches can predict the bioactivity of this compound derivatives?
Structure-activity relationship (SAR) studies for herbicide analogs (e.g., Metazachlor ) suggest:
- The chloroacetamide moiety is critical for inhibiting plant fatty acid elongation.
- Substituents on the phenyl ring modulate solubility and binding affinity.
Methodology : - Perform molecular docking to simulate interactions with target enzymes (e.g., elongases).
- Use density functional theory (DFT) to calculate electrostatic potential surfaces and predict reactive sites .
Q. How can continuous-flow synthesis improve the scalability of this compound for research applications?
Traditional batch synthesis may face challenges in heat dissipation and reproducibility. Advanced optimization :
- Use microreactors for precise temperature control, reducing side reactions.
- Monitor reaction kinetics in real-time via in-line spectroscopy (e.g., UV-Vis or IR) .
- Compare yields and purity between batch and flow methods using LC-MS .
Data Contradiction and Resolution
Q. Why do spectroscopic and crystallographic data for this compound sometimes conflict with theoretical predictions?
Discrepancies in bond parameters (e.g., C–Cl bond length) may arise from:
- Dynamic vs. static models : X-ray data reflect time-averaged positions, while DFT assumes static geometries.
- Crystal packing effects : Intermolecular forces distort bond angles compared to gas-phase calculations.
Resolution : - Perform neutron diffraction for precise hydrogen atom localization.
- Compare solid-state IR spectra with gas-phase DFT simulations .
Methodological Best Practices
Q. What are the recommended storage and handling protocols to ensure compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
